molecular formula C12H14N2O2 B3353051 Ethyl (5-methyl-1H-benzimidazol-2-YL)acetate CAS No. 52335-18-9

Ethyl (5-methyl-1H-benzimidazol-2-YL)acetate

Cat. No.: B3353051
CAS No.: 52335-18-9
M. Wt: 218.25 g/mol
InChI Key: KSIHSZGRNBFCOR-UHFFFAOYSA-N
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Description

“Ethyl (5-methyl-1H-benzimidazol-2-YL)acetate” is a compound that contains a benzimidazole moiety . Benzimidazole is a five-membered heterocyclic compound that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic pathway to various benzimidazole usually proceeds through two steps: first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H14N2O2 . Its average mass is 218.252 Da and its monoisotopic mass is 218.105530 Da .


Chemical Reactions Analysis

In the hydrogenation reaction, “this compound” can be used as a reactant . The reaction involves the use of palladium/carbon in a methanol and ethyl acetate solution under controlled hydrogen pressure .

Properties

IUPAC Name

ethyl 2-(6-methyl-1H-benzimidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-16-12(15)7-11-13-9-5-4-8(2)6-10(9)14-11/h4-6H,3,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIHSZGRNBFCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=C(N1)C=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307305
Record name Ethyl (6-methyl-1H-benzimidazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52335-18-9
Record name NSC190675
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190675
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (6-methyl-1H-benzimidazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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